molecular formula C10H23NO B1606834 6-(Diethylamino)hexan-1-ol CAS No. 6947-12-2

6-(Diethylamino)hexan-1-ol

Cat. No.: B1606834
CAS No.: 6947-12-2
M. Wt: 173.3 g/mol
InChI Key: YLNQOWCLZJQJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Diethylamino)hexan-1-ol is a useful research compound. Its molecular formula is C10H23NO and its molecular weight is 173.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56581. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6947-12-2

Molecular Formula

C10H23NO

Molecular Weight

173.3 g/mol

IUPAC Name

6-(diethylamino)hexan-1-ol

InChI

InChI=1S/C10H23NO/c1-3-11(4-2)9-7-5-6-8-10-12/h12H,3-10H2,1-2H3

InChI Key

YLNQOWCLZJQJLN-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCCCO

Canonical SMILES

CCN(CC)CCCCCCO

6947-12-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10 ml (75 mmol) of 6-chlorohexanol and 16.9 g (112 mmole) of Nal dissolved in 100 ml acetone was refluxed for 3.5 days. The reaction mixture was filtered and the filtrate was concentrated to an oil and dissolved in 100 ml of ether. The ether solution was filtered, concentrated to an oil, and dissolved in 30 ml of diethylamine. The solution was stirred for 4 hours and filtered. The filtrate was concentrated to an oil, taken up in acidified water (pH<2) and washed with ethylacetate. The acidic solution was then adjusted to pH 9.5 and extracted twice with ethyl acetate. The organic extract was dried over MgSO4 and concentrated under vacuum to yield 7.5 g of the title compound as an oily product.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.